

An In-depth Technical Guide to the Synthesis and Characterization of N-Sulfinylaniline

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Compound of Interest		
Compound Name:	N-Thionylaniline	
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This document provides a comprehensive overview of the synthesis and characterization of N-sulfinylaniline (C_6H_5NSO), a versatile organosulfur compound widely used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic materials. Its utility stems from the reactive N=S=O functional group, which serves as a valuable building block in organic chemistry.

Synthesis of N-Sulfinylaniline

The most common and industrially viable method for preparing N-sulfinylaniline is the reaction of aniline with thionyl chloride (SOCl₂). The reaction proceeds via the formation of an N-sulfinylammonium chloride intermediate, which then eliminates hydrogen chloride. The overall stoichiometry requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the generated HCl, precipitating as aniline hydrochloride.

General Reaction Scheme:

 $3 C_6H_5NH_2 + SOCl_2 \rightarrow C_6H_5NSO + 2 [C_6H_5NH_3] + Cl^-$

Experimental Protocol: Synthesis



This protocol details a standard laboratory procedure for the synthesis of N-sulfinylaniline. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

2.1 Materials and Equipment

- Materials:
 - Aniline (C₆H₅NH₂), freshly distilled
 - Thionyl chloride (SOCl₂), freshly distilled
 - Anhydrous diethyl ether (or dichloromethane)
 - Nitrogen gas (for inert atmosphere)
- Equipment:
 - Three-neck round-bottom flask
 - Dropping funnel
 - Magnetic stirrer and stir bar
 - Ice bath
 - Condenser
 - Vacuum filtration apparatus (e.g., Büchner funnel)
 - Rotary evaporator
 - Vacuum distillation apparatus

2.2 Procedure

Reactor Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, and a nitrogen inlet is assembled. The apparatus is purged with dry
nitrogen.

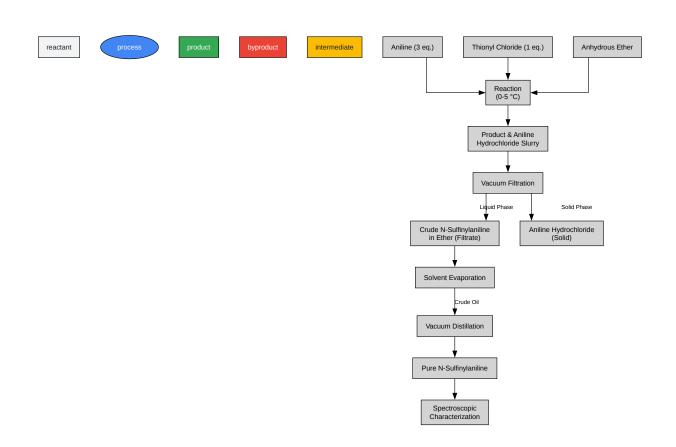


- Charging Reactants: Aniline (3.0 equivalents) is dissolved in anhydrous diethyl ether in the flask.
- Cooling: The solution is cooled to 0-5 °C using an ice bath while stirring.
- Addition of Thionyl Chloride: Thionyl chloride (1.0 equivalent) is added dropwise to the
 cooled aniline solution via the dropping funnel over 1-2 hours. The reaction is exothermic,
 and a slow addition rate is crucial to maintain the temperature within the specified range. A
 thick white precipitate of aniline hydrochloride will form.
- Reaction: After the addition is complete, the mixture is stirred vigorously at 0 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 1-2 hours.
- Work-up and Isolation:
 - The reaction mixture is filtered under vacuum to remove the solid aniline hydrochloride.
 - The filter cake is washed with a small amount of anhydrous diethyl ether to recover any entrained product.
 - The filtrate and washings are combined.

• Purification:

- The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator.
- The resulting crude, yellowish-orange oil is purified by fractional distillation under reduced pressure to yield N-sulfinylaniline as a straw-colored liquid.[1]





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Caption: Experimental workflow for the synthesis and characterization of N-sulfinylaniline.



Characterization of N-Sulfinylaniline

The structure and purity of the synthesized N-sulfinylaniline are confirmed using a combination of physical property measurements and spectroscopic techniques.

3.1 Physical Properties

N-sulfinylaniline is a distinctive straw-colored to yellowish oil at room temperature.[1] It is characterized by a pungent odor and is sensitive to moisture.

3.2 Spectroscopic Characterization

Protocol: Spectroscopic Analysis

- Infrared (IR) Spectroscopy: A thin film of the purified liquid is analyzed using an FTIR spectrometer. The spectrum is recorded to identify characteristic vibrational frequencies of the functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Key Spectroscopic Data

- FTIR Spectroscopy: Infrared analysis is crucial for confirming the presence of the N=S=O group.[1] Key vibrational bands are observed for the S=O stretch, S=N stretch, and N-S stretch.[1]
- ¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, showing a multiplet in the aromatic region corresponding to the protons of the phenyl ring.[1]
- 13C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the aromatic carbons. The ipso-carbon (the carbon directly attached to the NSO group) is significantly deshielded due to the electron-withdrawing nature of the sulfinylamine moiety.[1]

Data Summary



The quantitative data for the synthesis and characterization of N-sulfinylaniline are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference(s)
Chemical Formula	C ₆ H ₅ NSO	[2]
Molar Mass	139.17 g/mol	[2]
Appearance	Straw-colored to yellowish oil	[1][2]
Density	1.236 g/mL	[1][2]
Boiling Point	88–95 °C at 17–20 mmHg	[1][2]
Typical Yield	65–75%	[1]
FTIR (cm ⁻¹)	~1135 (S=O stretch), ~1290 (S=N stretch), ~1495 (N-S stretch)	[1]
¹Η NMR (δ in ppm)	7.3–7.5 (m, 5H, Ar-H)	[1]
¹³ C NMR (δ in ppm)	150.2 (C-ipso), 135.4, 130.1, 129.2, 121.5 (Ar-C)	[1]

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References

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